cAMP Potency Advantage of GPR52 Agonist-1 Over FTBMT and PW0787 in Recombinant Human GPR52 Assays
GPR52 agonist-1 (compound 7m) demonstrates higher potency in the human GPR52 cAMP functional assay compared to the two most widely used alternative GPR52 agonists. Compound 7m achieves a pEC50 of 7.53 ± 0.08 (EC50 ≈ 29.5 nM) in CHO cells expressing human GPR52, measured by cAMP Alphascreen assay after 30 min incubation [1]. By contrast, FTBMT (TP-024) exhibits a pEC50 of 7.03 (EC50 = 75 nM) in the same CHO-hGPR52 cAMP assay system, representing a ~3.2-fold lower potency [2]. PW0787 shows an EC50 of 135 nM (pEC50 ≈ 6.87) in HEK293-hGPR52 cAMP Glosensor assay, a ~4.6-fold lower potency relative to GPR52 agonist-1 [3]. Importantly, compound 7m acted as a full agonist relative to the maximal GPR52 response, with no cAMP production observed in CHO cells expressing human dopamine D1 receptor, confirming on-target specificity in this assay context [1].
| Evidence Dimension | Human GPR52 cAMP agonism potency (pEC50 / EC50) |
|---|---|
| Target Compound Data | pEC50 = 7.53 ± 0.08 (EC50 ≈ 29.5 nM); full agonist; CHO-hGPR52, cAMP Alphascreen, 30 min |
| Comparator Or Baseline | FTBMT: pEC50 = 7.03 (EC50 = 75 nM), CHO-hGPR52 cAMP [2]; PW0787: EC50 = 135 nM (pEC50 ≈ 6.87), HEK293-hGPR52 cAMP Glosensor [3] |
| Quantified Difference | 3.2-fold more potent than FTBMT (ΔpEC50 = 0.50); 4.6-fold more potent than PW0787 (ΔpEC50 ≈ 0.66) |
| Conditions | Recombinant human GPR52 expressed in CHO or HEK293 cells; cAMP accumulation measured via Alphascreen or Glosensor reporter; 30 min incubation |
Why This Matters
Higher intrinsic potency at the human GPR52 receptor translates to lower compound concentrations required for target engagement in vitro, reducing the likelihood of off-target activity at higher testing concentrations.
- [1] Setoh M, Ishii N, Kono M, et al. Discovery of the first potent and orally available agonist of the orphan G-protein-coupled receptor 52. J Med Chem. 2014;57(12):5226-5237. PMID: 24884590. View Source
- [2] Nishiyama K, Suzuki H, Harasawa T, et al. FTBMT, a Novel and Selective GPR52 Agonist, Demonstrates Antipsychotic-Like and Procognitive Effects in Rodents. J Pharmacol Exp Ther. 2017;363(2):253-264. PMID: 28851764. View Source
- [3] Wang P, Felsing DE, Chen H, et al. Discovery of Potent and Brain-Penetrant GPR52 Agonist that Suppresses Psychostimulant Behavior. J Med Chem. 2020;63(22):13951-13972. PMID: 33198466. View Source
